4-Cbz-piperazine-1-carbonyl Chloride
Overview
Description
4-Cbz-piperazine-1-carbonyl Chloride, also known as Benzyl 4- (chlorocarbonyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H15ClN2O3 . It has an average mass of 282.723 Da and a monoisotopic mass of 282.077118 Da .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane at 20℃ . The reaction mixture is stirred overnight at room temperature, filtered, and the crude product is purified using column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . It has a molar refractivity of 70.4±0.0 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.0 g/cm³, a boiling point of 444.5±0.0 °C at 760 mmHg, and a flash point of 222.6±0.0 °C . It has a polar surface area of 50 Ų and a molar volume of 213.0±0.0 cm³ .Scientific Research Applications
Degradation and Stability in CO2 Capture
Piperazine, a related compound to 4-Cbz-piperazine-1-carbonyl Chloride, shows significant resistance to thermal degradation and oxidation, making it advantageous for carbon dioxide (CO2) capture processes. It's highly resistant to thermal degradation compared to monoethanolamine (MEA) and demonstrates resistance to oxidation, making it suitable for higher temperatures and pressures in CO2 stripping processes (Freeman et al., 2010).
Carbon Capture Efficiency
Piperazine is effective in CO2 absorption, particularly in aqueous solutions. It offers a higher CO2 absorption rate than MEA, with less volatility and negligible thermal degradation at high temperatures. This property significantly contributes to energy savings in CO2 capture processes (Freeman et al., 2009).
Kinetics of Absorption
The kinetics of carbon dioxide absorption into aqueous piperazine solutions have been studied extensively. Piperazine solutions show a first-order reaction rate in both carbon dioxide and piperazine, suggesting efficient and rapid CO2 capture (Derks et al., 2006).
Potential in Therapeutics
Piperazine derivatives demonstrate significant pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. These derivatives are being researched for various central therapeutic applications, indicating their potential use in medical treatments (Brito et al., 2018).
Environmental Considerations
Studies have explored the atmospheric oxidation of piperazine, a concern for air quality when used in carbon capture processes. The oxidation process is found to be rapid, with a low potential to form carcinogenic compounds, which is a significant environmental safety factor (Onel et al., 2014).
Mechanism of Action
Target of Action
Piperazine compounds, which 4-cbz-piperazine-1-carbonyl chloride is a derivative of, have been known to bind directly and selectively to muscle membrane gaba receptors .
Mode of Action
Piperazine compounds, in general, cause hyperpolarization of nerve endings, resulting in flaccid paralysis . It is possible that this compound may have a similar interaction with its targets.
Biochemical Pathways
Piperazine compounds are known to react readily with carbon dioxide , which could potentially affect various biochemical pathways.
Result of Action
It is known that piperazine compounds can cause flaccid paralysis by hyperpolarizing nerve endings .
Properties
IUPAC Name |
benzyl 4-carbonochloridoylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-12(17)15-6-8-16(9-7-15)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIUTGIECXTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598332 | |
Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25539-27-9 | |
Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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